Citrusinine II
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Overview
Description
Citrusinine II is a naturally occurring acridone alkaloid isolated from the tropical plant Atalantia monophylla. It has garnered significant attention due to its potent biological activities, particularly its ability to inhibit the transient receptor potential vanilloid 3 (TRPV3) channel . This compound has shown promise in alleviating chronic and acute itch, as well as exhibiting significant analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of citrusinine II involves several steps:
Concentration and Chromatography: The extracting solution is concentrated and subjected to aluminum oxide column chromatography.
Separation: Preparative liquid phase chromatography is used for separation.
Recrystallization: The final step involves recrystallization with acetone to obtain high-purity this compound yellow crystal product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the extraction method described above provides a foundation for scaling up the process. The method is noted for its simplicity, high yield, and high product purity, making it economically and academically valuable .
Chemical Reactions Analysis
Types of Reactions
Citrusinine II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Citrusinine II has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the chemical behavior of acridone alkaloids.
Biology: It is used to investigate the biological activities of natural products, particularly in relation to TRPV3 channel inhibition
Medicine: This compound has shown potential in treating conditions like chronic and acute itch, pain, and Alzheimer’s disease.
Mechanism of Action
Citrusinine II exerts its effects primarily by inhibiting the TRPV3 channel. It directly interacts with the Y564 residue within the S4 helix of TRPV3, selectively inhibiting the channel with a half-maximal inhibitory concentration (IC50) of 12.43 μM . This inhibition alleviates chronic and acute itch and provides significant analgesic effects . Additionally, this compound exhibits neuroprotective effects by alleviating neuronal cell damage induced by hydrogen peroxide and beta-amyloid toxicity .
Comparison with Similar Compounds
Similar Compounds
Citrusinine I: Another acridone alkaloid isolated from Swinglea glutinosa, known for its herbicidal properties.
Glycosparvarine: An acridone alkaloid with multifunctional activities targeting Alzheimer’s disease pathogenesis.
Uniqueness
Citrusinine II stands out due to its potent inhibition of the TRPV3 channel and its broad range of biological activities. Its ability to alleviate itch and pain, combined with its neuroprotective effects, makes it a unique and valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
86680-33-3 |
---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C15H13NO5/c1-16-12-7(4-3-5-8(12)17)14(20)11-9(18)6-10(19)15(21-2)13(11)16/h3-6,17-19H,1-2H3 |
InChI Key |
QEGXAAUCDUFHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)O)OC |
melting_point |
244 - 246 °C |
physical_description |
Solid |
Origin of Product |
United States |
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